

Foreword: The Architectural Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-Methoxy-1-phenyl-1H-indole

CAS No.: 487058-34-4

Cat. No.: B151460

[Get Quote](#)

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.^{[1][2]} Within this esteemed class of heterocycles, modifications at specific positions can profoundly alter physicochemical properties and biological interactions. This guide focuses on the nuanced molecular architecture of **6-Methoxy-1-phenyl-1H-indole**, a compound of significant interest. The strategic placement of a methoxy group at the C6-position and a phenyl substituent on the indole nitrogen (N1) creates a unique electronic and steric profile.^{[1][3]}

As a Senior Application Scientist, my objective is to move beyond a mere recitation of data. This document is designed to provide a comprehensive technical exploration of the molecule's structure, elucidating the causal relationships between its synthesis, its three-dimensional conformation, and its characterization through modern analytical techniques. We will dissect the causality behind experimental choices, providing field-proven insights to guide researchers in their own investigations of this important molecular scaffold.

Part 1: Core Molecular Framework and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identity and properties. These descriptors form the basis for all subsequent analysis, from spectroscopic interpretation to computational modeling.

Chemical Identity

The unambiguous identification of **6-Methoxy-1-phenyl-1H-indole** is established through standardized chemical nomenclature and notation.

Table 1: Chemical Identifiers for **6-Methoxy-1-phenyl-1H-indole**

Identifier	Value	Source
IUPAC Name	6-methoxy-1-phenyl-1H-indole	[4]
Molecular Formula	C ₁₅ H ₁₃ NO	[4]
SMILES	<chem>COC1=CC2=C(C=C1)C=CN2</chem> <chem>C3=CC=CC=C3</chem>	[4]
InChI	InChI=1S/C15H13NO/c1-17-14-8-7-12-9-10-16(15(12)11-14)13-5-3-2-4-6-13/h2-11H,1H3	[4]

| InChIKey | CGHVRUBCVJLORJ-UHFFFAOYSA-N |[4] |

Structural Representation

The two-dimensional structure illustrates the core connectivity of the atoms, forming the bicyclic indole system with its key substituents.

Caption: 2D Chemical Structure of **6-Methoxy-1-phenyl-1H-indole**.

Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's physical behavior, which are critical for applications in drug development, such as predicting membrane permeability and solubility.

Table 2: Computed Physicochemical Properties

Property	Value	Computation Method	Source
Molecular Weight	223.27 g/mol	PubChem 2.2	[4]
Exact Mass	223.099714038 Da	PubChem 2.2	[4]
XLogP3	3.6	XLogP3 3.0	[4]
Topological Polar Surface Area	14.2 Å ²	PubChem 2.2	[4]

| Heavy Atom Count | 17 | PubChem 2.2 [4] |

Part 2: Synthesis and Structural Elucidation

The confirmation of a molecular structure is a two-pronged process: its rational synthesis followed by rigorous spectroscopic analysis. The choice of synthetic route and analytical methods is dictated by the molecule's inherent reactivity and the need for unambiguous characterization.

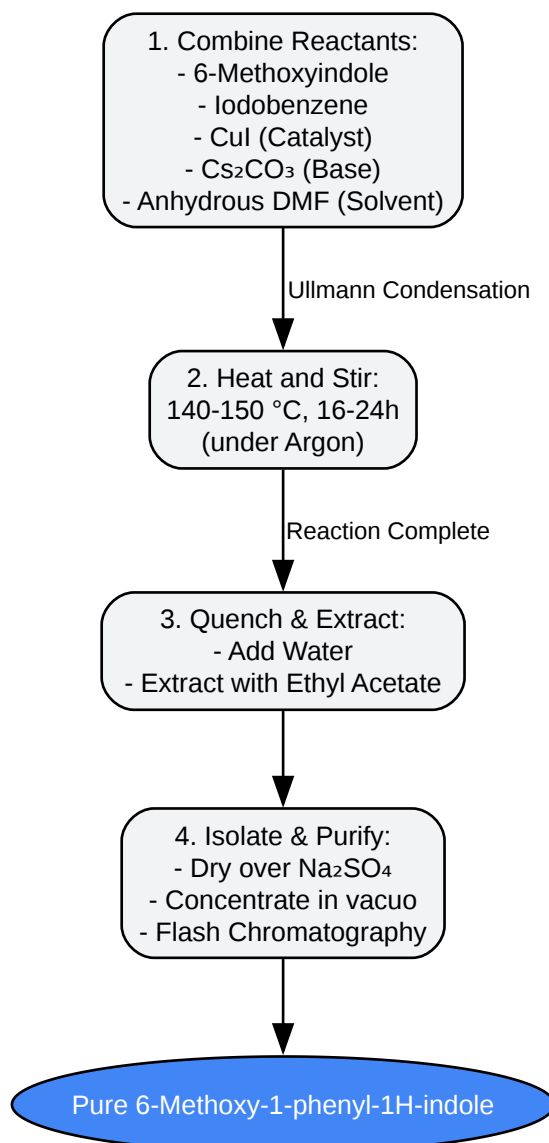
Rationale for Synthesis: N-Arylation of Indoles

The construction of the N-phenyl bond is the key synthetic challenge. While numerous methods exist for indole synthesis (e.g., Fischer, Bischler), the most direct approach for this target molecule is the N-arylation of a pre-existing 6-methoxyindole core.[1] Copper-catalyzed Ullmann condensation is a classic and effective method for this transformation, chosen for its reliability in forming C-N bonds between aryl halides and amine-containing heterocycles.[5][6] The use of a copper catalyst, a base, and a high-boiling polar aprotic solvent facilitates the coupling of 6-methoxyindole with an activated phenyl ring source, such as iodobenzene.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol is a representative methodology based on established procedures for similar indole derivatives.[6]

- **Reagent Preparation:** To a flame-dried round-bottom flask under an inert argon atmosphere, add 6-methoxyindole (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.15 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
- **Solvent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-methoxyindole.
- **Reaction Execution:** Equip the flask with a reflux condenser and heat the reaction mixture to 140-150 °C with vigorous stirring for 16-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature. Quench the reaction by adding water and extract the aqueous phase with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
- **Final Isolation:** Purify the resulting crude residue by flash column chromatography on silica gel to yield the target compound, **6-Methoxy-1-phenyl-1H-indole**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **6-Methoxy-1-phenyl-1H-indole**.

Spectroscopic Characterization

Spectroscopy provides the definitive "fingerprint" of the molecule, confirming that the synthesized product possesses the correct atomic connectivity and structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum will confirm the presence and connectivity of all hydrogen atoms. Key expected signals include a singlet for the methoxy protons (~ 3.9 ppm), distinct multiplets for the aromatic protons on both the indole and phenyl rings, and characteristic signals for the C2 and C3 protons of the indole core.[5]
- ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include the methoxy carbon (~ 56 ppm) and a series of signals in the aromatic region (100-160 ppm) corresponding to the 13 unique carbons of the indole and phenyl rings.[5][7]

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts

Atom Position	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
Indole-C2	~ 6.7	~ 103
Indole-C3	~ 7.3	~ 129
Indole-C4, C5, C7	Aromatic Multiplets	Aromatic Region
Methoxy ($-\text{OCH}_3$)	~ 3.9 (singlet, 3H)	~ 56

| Phenyl Ring | Aromatic Multiplets | Aromatic Region |

Protocol for NMR Data Acquisition:[8]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~ 0.6 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO-}d_6$) in a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or 500 MHz spectrometer. Use a sufficient number of scans to achieve a high signal-to-noise ratio, with a standard spectral width and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using broadband proton decoupling. A greater number of scans is required due to the low natural abundance of ^{13}C .

Mass spectrometry determines the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.

- Rationale: Electron Ionization (EI) is a common technique that bombards the molecule with electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M^+) confirms the molecular weight. The fragmentation pattern is characteristic of the indole scaffold, often involving cleavages that preserve the core ring structure.[9]

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Ion $[M]^+$	~223.1 m/z	[4]

| Key Fragmentation Pathways | Loss of CH_3 , followed by CO; cleavage of the N-phenyl bond. | [9] |

Protocol for GC-MS Analysis:[8][10]

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate.
- Injection: Inject 1 μ L of the solution into the GC-MS system.
- Separation & Analysis: The compound is vaporized and separated on a GC column before entering the mass spectrometer for ionization and detection.

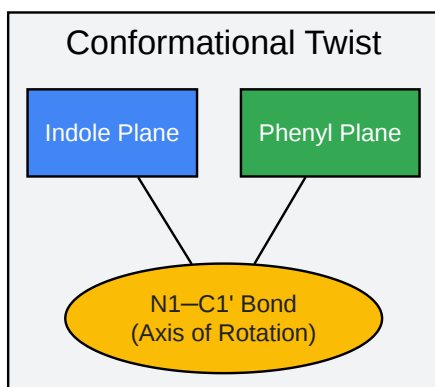
Part 3: Advanced Structural Analysis and Conformation

While 2D spectroscopy confirms connectivity, a deeper understanding requires exploring the molecule's three-dimensional shape and dynamics, which are crucial for its biological function.

Conformational Analysis: The Dihedral Angle

The most significant conformational feature of **6-Methoxy-1-phenyl-1H-indole** is the rotational freedom around the N1-C1' bond. This rotation defines the dihedral angle between the plane of the indole ring system and the plane of the N-phenyl ring. This angle is critical as it dictates the overall shape of the molecule and its ability to interact with biological targets.

- Causality: The dihedral angle is a result of the balance between two opposing forces:
 - Steric Hindrance: Repulsion between the C2-H of the indole and the ortho-hydrogens (C2'-H, C6'-H) of the phenyl ring prevents a fully coplanar arrangement (0° angle).
 - Electronic Conjugation: A desire for π -system overlap between the indole nitrogen's lone pair and the phenyl ring's π -system favors planarity.
- Experimental Evidence: X-ray crystallographic studies of structurally similar compounds provide a reliable estimate for this angle. For example, in 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, the dihedral angle is 64.48(7)°.[11] In 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the angle is 45.35(5)°.[12] These values strongly suggest that **6-Methoxy-1-phenyl-1H-indole** adopts a significantly twisted, non-planar conformation in the solid state.



The dihedral angle is the twist between the indole and phenyl planes.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the dihedral angle in N-phenyl indoles.

Quantum Chemical Calculations

High-level ab initio calculations can complement experimental data by predicting molecular geometries, rotational constants, and electronic properties in the gaseous phase.[13] For 6-methoxyindole, such calculations have been used to determine the structures of different conformers and analyze their excited states, demonstrating the power of computational chemistry in understanding the fine details of molecular structure and behavior.[13]

Part 4: Structure-Activity Relationship (SAR)

Insights

The specific structural features of **6-Methoxy-1-phenyl-1H-indole** are not arbitrary; they are directly linked to its potential biological activity. Understanding these connections is the essence of rational drug design.

- **The 6-Methoxy Group:** The electron-donating methoxy group at the C6 position increases the electron density of the indole ring system, which can modulate its reactivity and its ability to participate in π -stacking or hydrogen bonding interactions with biological targets.[3] Its position is often associated with optimal activity in various therapeutic classes.[3]
- **The N-Phenyl Group:** This bulky substituent provides a large, hydrophobic surface for van der Waals interactions. The twisted conformation, dictated by the dihedral angle, presents a specific three-dimensional shape that can be recognized by enzyme active sites or receptor binding pockets. Derivatives of this scaffold have shown promise as potent tubulin polymerization inhibitors, where the orientation of the N-aryl group is critical for binding affinity.[5][6][14]

Caption: Key pharmacophoric features of **6-Methoxy-1-phenyl-1H-indole**.

Conclusion

The molecular structure of **6-Methoxy-1-phenyl-1H-indole** is a sophisticated interplay of atomic connectivity, electronic effects, and three-dimensional conformation. Its synthesis via N-arylation yields a molecule whose identity is unequivocally confirmed by a suite of spectroscopic techniques, including NMR and mass spectrometry. Advanced analysis reveals a crucial non-planar structure defined by the dihedral angle between its two aromatic systems. This specific architecture, driven by the steric and electronic properties of the 6-methoxy and N-phenyl substituents, underpins its potential as a valuable scaffold in drug discovery, particularly in the development of agents targeting protein-protein interactions. This guide has provided the foundational knowledge and technical protocols necessary for researchers to confidently synthesize, analyze, and strategically utilize this versatile molecule in the pursuit of new therapeutic agents.

References

- He, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [\[Link\]](#)
- Yan, X. & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2798. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22048646, **6-Methoxy-1-phenyl-1H-indole**. PubChem. Available at: [\[Link\]](#)
- Schmitt, M., et al. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics, 138(2), 024310. Available at: [\[Link\]](#)
- He, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 5189. Available at: [\[Link\]](#)
- Akbar, M. R., & Inamdar, S. R. (2021). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc, 2021(3), pp. 100-155. Available at: [\[Link\]](#)
- Royal Society of Chemistry (n.d.). ¹H NMR (400 MHz, DMSO-d₆) δ 1.39. RSC. Available at: [\[Link\]](#)
- Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-3634. Available at: [\[Link\]](#)
- Akbar, M. R., & Inamdar, S. R. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available at: [\[Link\]](#)
- ResearchGate (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. ResearchGate. Available at: [\[Link\]](#)
- NIST (n.d.). 1H-Indole, 6-methoxy-. NIST Chemistry WebBook. Available at: [\[Link\]](#)

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [\[Link\]](#)
- YouTube (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [\[Link\]](#)
- Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E, E66(Pt 6), o1441. Available at: [\[Link\]](#)
- Kavanagh, P., et al. (2018). 1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Analytical Toxicology, 42(5), 303-313. Available at: [\[Link\]](#)
- Chiba University (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4731. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [2. news-medical.net \[news-medical.net\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. 6-Methoxy-1-phenyl-1H-indole | C15H13NO | CID 22048646 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-\(3,4,5-trimethoxyphenyl\)-1H-indole Against Tubulin Polymerisation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. youtube.com \[youtube.com\]](#)

- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [9. Study of Mass Spectra of Some Indole Derivatives \[scirp.org\]](https://scirp.org)
- [10. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [11. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [13. ak-schmitt.hhu.de \[ak-schmitt.hhu.de\]](https://ak-schmitt.hhu.de)
- [14. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Foreword: The Architectural Significance of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151460/docs#foreword-the-architectural-significance-of-a-privileged-scaffold\]](https://www.benchchem.com/product/b151460/docs#foreword-the-architectural-significance-of-a-privileged-scaffold)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check